molecular formula C12H8F2O3 B11871967 2-(Difluoromethoxy)naphthalene-1-carboxylic acid

2-(Difluoromethoxy)naphthalene-1-carboxylic acid

Cat. No.: B11871967
M. Wt: 238.19 g/mol
InChI Key: UAVPNMVKYZHOBU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 It is a derivative of naphthalene, characterized by the presence of a difluoromethoxy group at the second position and a carboxylic acid group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-1-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method involves the reaction of 2-hydroxynaphthalene with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of naphthalenemethanol or naphthaldehyde derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-Fluoronaphthalene-1-carboxylic acid: Contains a fluorine atom instead of a difluoromethoxy group.

    1-Naphthoic acid: Lacks the difluoromethoxy group, only has the carboxylic acid group.

Uniqueness

2-(Difluoromethoxy)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

2-(difluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-9-6-5-7-3-1-2-4-8(7)10(9)11(15)16/h1-6,12H,(H,15,16)

InChI Key

UAVPNMVKYZHOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)OC(F)F

Origin of Product

United States

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